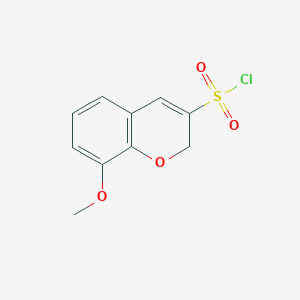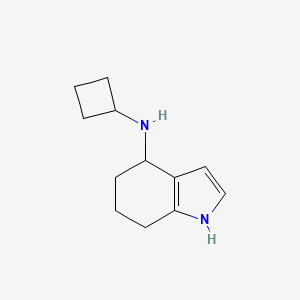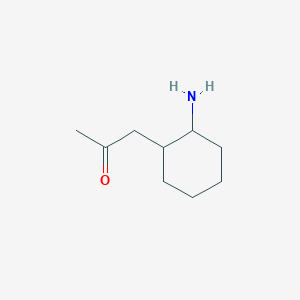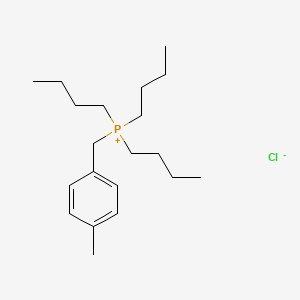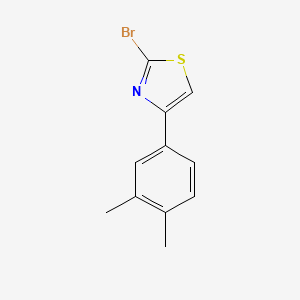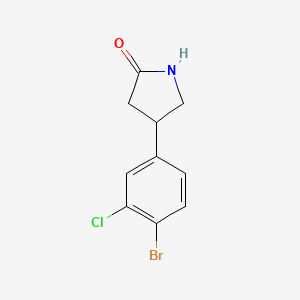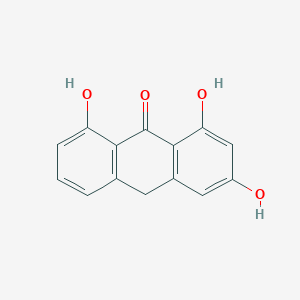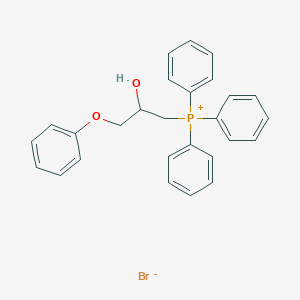
(2-Hydroxy-3-phenoxypropyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-3-phenoxypropyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C27H26BrO2P and a molecular weight of 493.385 g/mol It is known for its unique structure, which includes a triphenylphosphonium group attached to a hydroxyphenoxypropyl moiety
Vorbereitungsmethoden
The synthesis of (2-Hydroxy-3-phenoxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate brominated precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(2-Hydroxy-3-phenoxypropyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphine oxides, while reduction can produce phosphonium salts with different substituents.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxy-3-phenoxypropyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Wirkmechanismus
The mechanism of action of (2-Hydroxy-3-phenoxypropyl)triphenylphosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group allows the compound to penetrate cellular membranes and accumulate within cells, where it can exert its effects. The specific pathways involved depend on the context of its use, but it often targets mitochondrial functions and oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
(2-Hydroxy-3-phenoxypropyl)triphenylphosphonium bromide can be compared with other similar compounds, such as:
Triphenylphosphine: A related compound with a simpler structure, used widely in organic synthesis.
(2-Hydroxy-3-phenoxypropyl)phosphonium chloride: A similar compound with a chloride ion instead of bromide, which may have different reactivity and applications.
Tetraphenylphosphonium bromide: Another phosphonium salt with four phenyl groups, used in different chemical contexts.
Eigenschaften
CAS-Nummer |
16315-61-0 |
|---|---|
Molekularformel |
C27H26BrO2P |
Molekulargewicht |
493.4 g/mol |
IUPAC-Name |
(2-hydroxy-3-phenoxypropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H26O2P.BrH/c28-23(21-29-24-13-5-1-6-14-24)22-30(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-20,23,28H,21-22H2;1H/q+1;/p-1 |
InChI-Schlüssel |
SMXFNTXYMIIGAD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13156065.png)


